![molecular formula C12H11F3N2O B1292505 {2-[1-甲基-3-(三氟甲基)-1H-吡唑-5-基]苯基}甲醇 CAS No. 892502-29-3](/img/structure/B1292505.png)

{2-[1-甲基-3-(三氟甲基)-1H-吡唑-5-基]苯基}甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

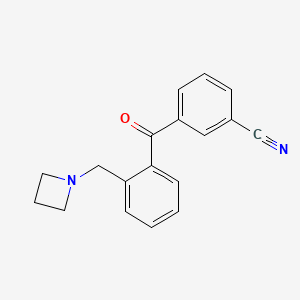

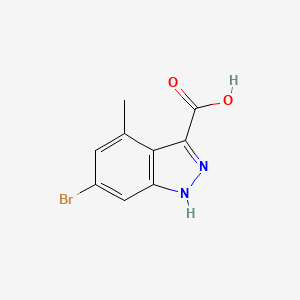

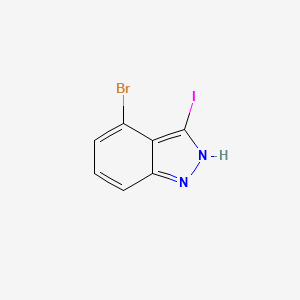

“{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol” is a chemical compound with the molecular formula C12H11F3N2O . It is a type of pyrazole , which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, one nitrogen atom, and one double bond .

Molecular Structure Analysis

The molecular structure of “{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol” consists of a pyrazole ring attached to a phenyl ring via a methanol group . The pyrazole ring contains a methyl group and a trifluoromethyl group .科学研究应用

Antifungal Agents in Agriculture

This compound has been studied for its potential use as an antifungal agent. Derivatives of this compound have shown moderate antifungal activities against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. These derivatives can inhibit the mitochondrial complex II, disrupting electron transport and energy production in fungi, which is crucial for their survival .

Synthesis of Agrochemicals

The trifluoromethyl group present in this compound is a key structural motif in the synthesis of active agrochemical ingredients. It contributes to the development of novel pesticides that protect crops from pests. The unique physicochemical properties of the fluorine atom enhance the biological activity of these compounds .

Pharmaceutical Applications

Compounds with the trifluoromethyl group, like the one , are used in the pharmaceutical industry. They are part of the structural backbone for several pharmaceutical products, including those undergoing clinical trials. The presence of this group affects the compounds’ biological activities and physical properties, making them suitable for various therapeutic applications .

Veterinary Medicine

Similar to its use in human pharmaceuticals, this compound’s derivatives find applications in veterinary medicine. The trifluoromethyl group contributes to the efficacy of veterinary drugs, improving the health and treatment of animal diseases .

Organic Synthesis Intermediates

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its derivatives are used in scalable approaches for kilogram synthesis and efficient separation processes, which are vital in industrial chemistry .

Development of Functional Materials

The structural features of this compound, including the trifluoromethyl group, are significant in the development of functional materials. These materials have applications in various industries, ranging from electronics to coatings, where the compound’s properties can be leveraged for enhanced performance .

Crop Protection Research

In crop protection, the compound’s derivatives are crucial in the study of new fungicides and insecticides. Their synthesis and application are part of ongoing research to improve the resilience and yield of crops against environmental stressors and pests .

Chemical Property Studies

The compound is also used in research to understand the impact of the trifluoromethyl group on chemical properties. Studies focus on how this group influences volatility, reactivity, and stability of molecules, which is essential knowledge for chemical engineering and material science .

作用机制

Target of Action

Similar compounds with a pyrazole core have been found to bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.

Mode of Action

It is known that pyrazole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing these biological activities.

Biochemical Pathways

It is known that pyrazole derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Similar compounds with a trifluoromethyl group have been found to exhibit enhanced biological activity and increased chemical or metabolic stability . These properties could potentially impact the bioavailability of {2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol.

Result of Action

Given the range of biological activities exhibited by similar pyrazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . .

属性

IUPAC Name |

[2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O/c1-17-10(6-11(16-17)12(13,14)15)9-5-3-2-4-8(9)7-18/h2-6,18H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMRFDCLSUXVQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640364 |

Source

|

| Record name | {2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol | |

CAS RN |

892502-29-3 |

Source

|

| Record name | 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892502-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。